molecular formula C20H13BrFN3O2 B10938914 N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938914
M. Wt: 426.2 g/mol
InChI Key: SUHJYAXDOMAJBF-UHFFFAOYSA-N
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Description

N~4~-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, fluorine, and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of bromine and fluorine substituents. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine and Fluorine: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination are commonly employed.

    Coupling Reactions: The final step may involve coupling reactions to attach the pyridine ring and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N~4~-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-Bromo-N-(4-fluorophenyl)benzamide: Similar in structure but lacks the isoxazole and pyridine rings.

    N-(4-Bromophenyl)-3-fluorobenzamide: Contains similar halogen substituents but differs in the core structure.

    N-(4-Bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: More complex structure with additional functional groups.

The uniqueness of N4-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13BrFN3O2

Molecular Weight

426.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H13BrFN3O2/c1-11-18-16(19(26)23-15-8-4-13(21)5-9-15)10-17(24-20(18)27-25-11)12-2-6-14(22)7-3-12/h2-10H,1H3,(H,23,26)

InChI Key

SUHJYAXDOMAJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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